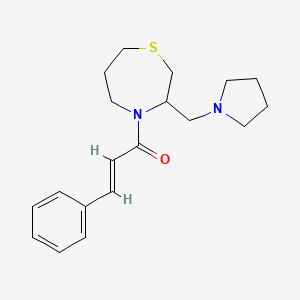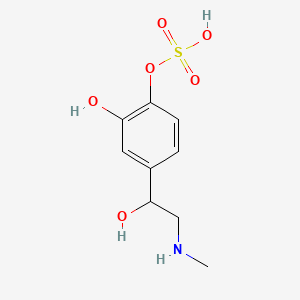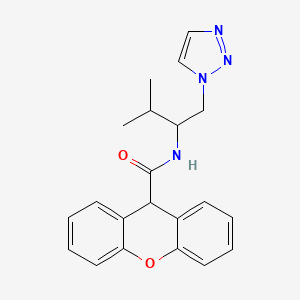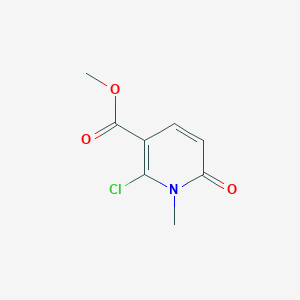
(E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a chemical compound that has gained significant attention from researchers due to its potential therapeutic applications. This compound belongs to the class of thiazepine derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of (E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For example, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory activities.
Biochemical and Physiological Effects:
(E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one has been shown to exhibit a wide range of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, the compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of (E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the research of (E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one. One direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of novel formulations of the compound to improve its solubility and bioavailability. Additionally, the compound could be further studied for its potential use as an antimicrobial agent or as an inhibitor of other signaling pathways involved in disease progression.
In conclusion, (E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a promising compound with a wide range of biological activities. Its potential therapeutic applications make it an attractive candidate for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions discussed in this paper provide a comprehensive overview of the current state of research on this compound.
合成法
The synthesis of (E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one involves the condensation reaction between 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-1,1-dioxide and 3-phenylprop-2-en-1-one. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent such as acetonitrile. The product is obtained as a yellow solid with a high yield.
科学的研究の応用
(E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities such as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-3-phenyl-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c22-19(10-9-17-7-2-1-3-8-17)21-13-6-14-23-16-18(21)15-20-11-4-5-12-20/h1-3,7-10,18H,4-6,11-16H2/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USICFCSDGMRYEE-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2385270.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2385272.png)
![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B2385275.png)
![N-(4-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2385276.png)
![4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2385277.png)
![N-[(4-Hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2385278.png)

![3-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2385280.png)
![5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385282.png)

![1-Methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2385285.png)